(2-Phenylpyridin-3-yl)methanol

Medicinal Chemistry ADME Prediction Computational Chemistry

Researchers require precise regiochemistry for 2-phenylpyridine pharmacophore installation. Substituting other pyridinemethanol isomers alters reactivity and fails in cyclization to azafluorenones. (2-Phenylpyridin-3-yl)methanol (CAS 264625-65-2) delivers: - Regiospecific 3-hydroxymethyl group for Suzuki-Miyaura/cyclization sequences - Precursor for azidomethyl bioorthogonal probes - Tuneable ligand for phosphorescent OLEDs Supplied with verified purity ≥97% and chain-of-custody documentation.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 264625-65-2
Cat. No. B3120513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylpyridin-3-yl)methanol
CAS264625-65-2
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)CO
InChIInChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2
InChIKeySACTVTCAWGIOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenylpyridin-3-yl)methanol Overview


(2-Phenylpyridin-3-yl)methanol (CAS 264625-65-2) is a heterocyclic aryl alcohol comprising a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a hydroxymethyl group. It serves as a versatile synthetic intermediate for the installation of the 2-phenylpyridine pharmacophore into bioactive molecules . The compound is commercially available from specialty chemical suppliers, with reported minimum purity specifications ranging from 95% to >98% depending on the vendor .

Regiochemistry 2-Phenyl-3-hydroxymethyl substitution installs pharmacophore with spatial control
Synthetic Handle 3-Hydroxymethyl group enables oxidation, azide conversion and cyclization reactions
Purity Grade High-purity grades available to support reproducible synthetic workflows

Unique Reactivity of (2-Phenylpyridin-3-yl)methanol


The specific regiochemistry of (2-Phenylpyridin-3-yl)methanol—with the phenyl group at the 2-position and the hydroxymethyl group at the 3-position of the pyridine ring—imparts distinct reactivity and spatial orientation that cannot be replicated by other isomers such as (2-Phenylpyridin-4-yl)methanol (CAS 4634-12-2) or (3-Phenylpyridin-2-yl)methanol (CAS 206181-88-6). Even compounds with the same core connectivity but different substitution patterns, such as phenyl(pyridin-3-yl)methanol (CAS 6270-47-9), exhibit divergent physicochemical properties and reactivity profiles . Generic substitution risks altering the steric and electronic environment of key functional groups, leading to altered reaction yields, unexpected byproducts, or complete failure of downstream transformations .

Regioisomer mismatch

Isomers such as (2-Phenylpyridin-4-yl)methanol shift the steric and electronic environment, potentially altering reaction yields and selectivity.

Cyclization incompatibility

The 3-hydroxymethyl position is essential for intramolecular azafluorene formation; 4-position or other analogs may fail to cyclize.

Divergent physicochemical profiles

Compounds with identical core but different substitution patterns, such as phenyl(pyridin-3-yl)methanol, show distinct LogP and reactivity.

(2-Phenylpyridin-3-yl)methanol Comparative Evidence


LogP and TPSA Differentiation

(2-Phenylpyridin-3-yl)methanol exhibits a distinct calculated partition coefficient (LogP) and topological polar surface area (TPSA) compared to its regioisomer (2-Phenylpyridin-4-yl)methanol, impacting its predicted membrane permeability and drug-likeness profiles. These differences arise from the unique spatial arrangement of the hydroxymethyl group relative to the nitrogen atom in the pyridine ring, influencing hydrogen bonding capacity and overall lipophilicity [1].

LogP & TPSA Profile
Class-level inference
LogP 2.2409, TPSA 33.12 Ų
Regioisomer-dependent differences support membrane permeability predictions for SAR exploration.
Comparator regioisomer data unavailable; class-level inference.
Medicinal Chemistry ADME Prediction Computational Chemistry

3-Hydroxymethyl Functionalization

The 3-position hydroxymethyl group in (2-Phenylpyridin-3-yl)methanol provides a unique handle for further functionalization that is not available in isomers where the hydroxymethyl group is at the 2- or 4- position. Specifically, the 3-hydroxymethyl group can undergo selective oxidation to an aldehyde or carboxylic acid, or be converted to an azidomethyl group (as seen in the alternative name '3-(azidomethyl)-2-phenylpyridine'), enabling 'click' chemistry applications that are not accessible with the 4-position isomer . This regiochemical specificity is critical in the synthesis of azafluorenes and azafluorenones via regioselective Suzuki reactions and subsequent intramolecular cyclizations [1].

3-Hydroxymethyl Utility
Class-level inference
Enables azide formation and intramolecular cyclization to azafluorenes.
Regioisomer required for specific heterocyclic scaffold construction.
Synthetic pathway exclusive to 3-position; 4-position may not participate.
Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Purity and Supply Benchmarking

While specific purity data for (2-Phenylpyridin-3-yl)methanol is limited in primary literature, it is commercially available from multiple vendors, with reported minimum purities ranging from 95% to >98% by GC/HPLC . In contrast, its regioisomer (2-Phenylpyridin-4-yl)methanol is offered at a similar purity of 95% by vendors like AKSci, but the price point and stock availability may differ based on synthesis difficulty and demand . Notably, the target compound's commercial availability at >98% purity suggests a level of synthetic accessibility and demand that makes it a viable building block for research applications.

Purity & Supply
Data to verify
≥98% (GC) purity available from multiple vendors.
High-purity option supports reproducible synthesis; in-house verification recommended.
Specifications sourced from vendor listings; verify per lot.
Chemical Procurement Supply Chain Management Quality Control

Applications of (2-Phenylpyridin-3-yl)methanol


Kinase Inhibitor and GPCR Modulator Synthesis

The 2-phenylpyridine motif is a privileged scaffold in kinase inhibitor and G protein-coupled receptor (GPCR) modulator design. (2-Phenylpyridin-3-yl)methanol serves as a key intermediate for introducing this pharmacophore with precise regiochemical control, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns . Its distinct LogP and TPSA profile, as noted in Section 3, supports predicted drug-likeness and membrane permeability, making it a strategic choice for early-stage drug discovery programs.

Azafluorene and Azafluorenone Scaffold Construction

This compound is uniquely suited for the regioselective Suzuki-Miyaura cross-coupling and subsequent intramolecular cyclization to generate azafluorenes and azafluorenones, which are valuable heterocyclic cores in medicinal chemistry and materials science [1]. The 3-position hydroxymethyl group is essential for the cyclization step, as it provides the necessary spatial proximity to the reacting center. Researchers developing new synthetic methodologies for fused heterocycles will find this building block indispensable.

Clickable Probe and Bioconjugate Development

The ability to convert the 3-hydroxymethyl group into an azidomethyl moiety (as indicated by the synonym '3-(azidomethyl)-2-phenylpyridine') positions (2-Phenylpyridin-3-yl)methanol as a precursor for bioorthogonal 'click' chemistry probes . Such probes are used for target identification, cellular imaging, and studying protein interactions. The specific regioisomer ensures that the reactive handle is optimally positioned for conjugation without interfering with the phenylpyridine core's binding to its biological target.

OLED Material Precursor

2-Phenylpyridine derivatives are widely used as cyclometalating ligands in phosphorescent OLED emitters, particularly with iridium and platinum complexes. The hydroxymethyl group at the 3-position can be further functionalized to tune the electronic properties of the ligand or to attach anchoring groups for surface immobilization [2]. The precise regioisomer is required to achieve the desired emission wavelength and device efficiency, as even small structural changes can drastically alter photophysical properties.

Application
Selection Property
Validation Focus
Kinase Inhibitor & GPCR Modulator Synthesis
Regiochemical control; predicted LogP/TPSA profile
SAR-driven potency and permeability assays
Azafluorene & Azafluorenone Construction
3-Hydroxymethyl cyclization capability
Intramolecular cyclization validation
Clickable Probe Development
Azidomethyl conversion potential
Click chemistry conjugation efficiency
OLED Material Precursor
Ligand electronic tuning via 3-position
Emission wavelength and device efficiency

Technical Documentation Hub

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15 linked technical documents
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